1,4-Dioxan-2-one (CAS: 3041-16-5), also known as p-dioxanone, is a cyclic ether-ester monomer essential for the synthesis of poly(p-dioxanone) (PPDO or PDS). This polymer is a well-established biodegradable and bioabsorbable material used extensively in medical devices. The key procurement-relevant feature of PPDO is its combination of flexibility, stemming from the ether bond in its backbone, and a predictable hydrolysis profile, making it a critical choice for applications requiring temporary mechanical support followed by absorption.
Substituting 1,4-Dioxan-2-one with other common monomers like ε-caprolactone or lactide is inadvisable for applications requiring a specific balance of flexibility, strength, and degradation rate. Polymers derived from ε-caprolactone (PCL) are highly flexible but degrade very slowly, often over years. In contrast, polylactic acid (PLA) from lactide is rigid and brittle, while polyglycolic acid (PGA) is strong but degrades rapidly, losing significant strength within weeks. Poly(p-dioxanone) derived from 1,4-Dioxan-2-one occupies a distinct performance window, offering flexibility greater than PLA and PGA but with a more predictable and moderate degradation profile than PCL or PGA, making it a deliberate choice for specific material performance requirements.
Poly(p-dioxanone) (PPDO), synthesized from 1,4-Dioxan-2-one, exhibits a glass transition temperature (Tg) significantly different from its common substitutes, which is critical for material behavior in processing and end-use. The Tg of PPDO is consistently reported to be between -10°C and -16°C. This is substantially higher than poly(ε-caprolactone) (PCL), which has a Tg of approximately -60°C, and markedly lower than poly(L-lactic acid) (PLLA), with a Tg around 60-65°C. This positions PPDO in a unique thermal window, ensuring it is in a flexible, rubbery state at body temperature (37°C), unlike the rigid, glassy state of PLLA.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | -10°C to -16°C (for resulting polymer PPDO) |
| Comparator Or Baseline | PCL: ~ -60°C | PLLA: ~ 60-65°C |
| Quantified Difference | PPDO Tg is ~50°C higher than PCL and ~75°C lower than PLLA. |
| Conditions | Standard Differential Scanning Calorimetry (DSC) analysis of the respective homopolymers. |
This specific Tg is a primary driver for selecting 1,4-Dioxan-2-one to create flexible devices like sutures or scaffolds that must not be rigid or brittle at physiological temperatures.
The polymer derived from 1,4-Dioxan-2-one provides a distinct advantage in applications where flexibility is critical. Monofilament fibers of PPDO exhibit a Young's Modulus of approximately 167,200 psi (1.15 GPa). This is an order of magnitude lower than the stiffness of fibers made from polyglycolide (PGA) or glycolide/lactide copolymers (PLGA), which have a Young's Modulus of about 1-2 million psi (6.9-13.8 GPa). While more flexible than PGA/PLA, PPDO remains significantly stiffer than materials like moist catgut (~350,000 psi). This intermediate modulus profile is a key differentiator for selecting this monomer.
| Evidence Dimension | Young's Modulus of Monofilament Fiber |
| Target Compound Data | ~167,200 psi (~1.15 GPa) |
| Comparator Or Baseline | PGA / PLGA fibers: ~1,000,000 - 2,000,000 psi |
| Quantified Difference | PPDO fiber is approximately 6 to 12 times more flexible (lower modulus) than PGA/PLGA fibers. |
| Conditions | Tensile testing of drawn monofilament fibers. |
For devices like sutures or soft tissue scaffolds, this lower modulus prevents tissue damage and provides better handling characteristics compared to stiffer alternatives like PGA or PLA.
1,4-Dioxan-2-one provides a polymer with a hydrolytic degradation rate that is measurably distinct from its main competitors. In an in-vitro study comparing the degradation rate of tensile strength in water at 37°C, PPDO fibers exhibited a degradation rate constant (k) of 1.481. This indicates a much faster loss of strength compared to a PLA-PCL composite (k=0.092) but a moderately slower rate than pure PGA (k=0.848, when measured in a separate test). For example, in sterile urine, PPDO lost all strength in 3 days, whereas PGA lost 64% of its initial strength after 10 days, demonstrating a faster degradation under these specific hydrolytic conditions. This tunable, intermediate degradation profile is a key reason for its procurement.
| Evidence Dimension | Degradation Rate Constant (k) of Tensile Strength in Water at 37°C |
| Target Compound Data | k = 1.481 |
| Comparator Or Baseline | PLA-PCL composite: k = 0.092 | PGA: k = 0.848 |
| Quantified Difference | PPDO strength degradation is ~16x faster than PLA-PCL and ~1.7x faster than PGA under these conditions. |
| Conditions | In vitro immersion of polymer fibers in water at 37°C. |
This allows for the precise design of implants that maintain mechanical integrity for a required period before being safely absorbed, a critical requirement that cannot be met by slower-degrading PCL or faster-degrading PGA.
Despite its flexibility, the polymer produced from 1,4-Dioxan-2-one does not compromise on initial strength, a critical factor for load-bearing applications. In a comparative study of suture materials, PPDO (PDO) exhibited a mean tensile strength of 37.1 N. This was statistically comparable to and only slightly lower than the strongest material tested, polyglactin 910 (PGLA), which measured 38.7 N. Both were significantly stronger than silk (32.8 N). This demonstrates that PPDO provides a combination of high strength and high flexibility that is not simultaneously offered by more rigid materials like PGLA or weaker materials.
| Evidence Dimension | Mean Tensile Strength |
| Target Compound Data | 37.1 N |
| Comparator Or Baseline | Polyglactin 910 (PGLA): 38.7 N | Silk: 32.8 N |
| Quantified Difference | PPDO is ~4% weaker than PGLA but ~13% stronger than silk. |
| Conditions | In vitro tensile strength testing of commercial sutures. |
This evidence justifies the selection of 1,4-Dioxan-2-one for applications like monofilament sutures, where high initial strength for wound closure and high flexibility for handling are both non-negotiable.
The synthesis of monofilament sutures is a primary application for 1,4-Dioxan-2-one. The resulting polymer's combination of high tensile strength (37.1 N), excellent flexibility (Young's Modulus ~1.15 GPa), and predictable strength loss over a period of weeks makes it an ideal choice for closing soft tissues where a balance of secure closure and pliability is required.
This monomer is the precursor of choice for creating flexible, biodegradable scaffolds for soft tissue regeneration. The low glass transition temperature (-10°C to -16°C) ensures the resulting scaffold is non-rigid at body temperature, allowing it to conform to and support dynamic tissues like cartilage or blood vessels during healing.
The well-defined hydrolytic degradation profile of poly(p-dioxanone) makes its monomer, 1,4-Dioxan-2-one, suitable for fabricating implantable drug delivery systems. The polymer matrix erodes at a moderate, predictable rate, allowing for controlled, sustained release of therapeutic agents over a period of weeks to months before being fully absorbed by the body.
Corrosive;Irritant